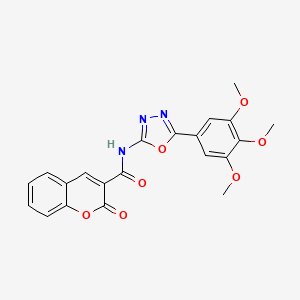

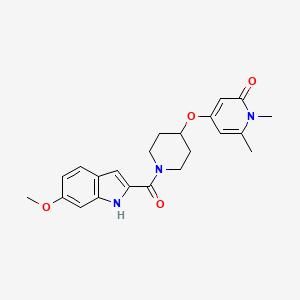

2-oxo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

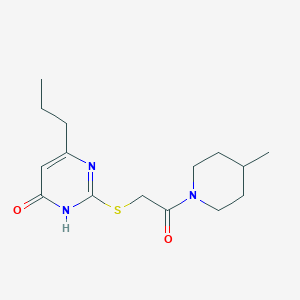

2-oxo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H17N3O7 and its molecular weight is 423.381. The purity is usually 95%.

BenchChem offers high-quality 2-oxo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis Techniques : Research has focused on synthesizing derivatives of 2-oxo-2H-chromene-3-carboxamide, exploring their chemical structures and biological properties. One study detailed the synthesis of some innovative coumarin derivatives containing a thiazolidin-4-one ring, employing ethyl 2-oxo-2H-chromene-3-carboxylate as a key intermediate. This synthesis pathway highlights the compound's structural versatility and potential for further chemical modifications (C. K. Ramaganesh et al., 2010).

Anticancer Properties : Derivatives of 2-oxo-2H-chromene-3-carboxamide have been evaluated for their anticancer activities. A study designing and synthesizing substituted benzamides showed moderate to excellent anticancer activity against various cancer cell lines, suggesting the therapeutic potential of these derivatives (B. Ravinaik et al., 2021).

Molecular Structure and Properties

Crystallography and Polymorphism : Research into the crystal structure of related compounds, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, has provided insights into their molecular configurations, stability, and potential for creating polymorphs. Such studies are crucial for understanding the physical properties and reactivity of these compounds (J. Reis et al., 2013).

Antioxidant and Antimicrobial Activities : Various studies have demonstrated the antioxidant and antimicrobial potentials of 2-oxo-2H-chromene-3-carboxamide derivatives. These findings suggest their applicability in developing new therapeutic agents with specific biological activities (A. R. Saundane et al., 2015).

Advanced Materials Development

- Polyamide Synthesis : Research into aromatic polyamides with coumarin chromophores has explored the use of derivatives in creating photosensitive materials. Such materials have applications in electronics and as responsive surfaces, demonstrating the versatility of these compounds in materials science (M. Nechifor, 2009).

Mechanism of Action

Target of Action

The primary target of this compound is tubulin protein , a key component of the cytoskeleton in eukaryotic cells . Tubulin is an important molecular target for the design and development of anticancer agents .

Mode of Action

The compound interacts with tubulin protein, inhibiting its polymerization . This interaction disrupts the formation of microtubules, structures that are crucial for cell division and intracellular transport . The disruption of microtubule dynamics can lead to cell cycle arrest and ultimately cell death .

Biochemical Pathways

The compound’s action on tubulin affects the microtubule dynamics , a critical biochemical pathway in cell division . By inhibiting tubulin polymerization, the compound disrupts the formation and function of the mitotic spindle, an apparatus required for chromosome segregation during cell division . This disruption can lead to cell cycle arrest and apoptosis .

Result of Action

The compound has shown cytotoxic activity against cancerous cell lines . It has demonstrated good cytotoxicity on cancerous cell lines and low toxicity on normal cell lines . This suggests that the compound could selectively target cancer cells, sparing normal cells from damage .

properties

IUPAC Name |

2-oxo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O7/c1-27-15-9-12(10-16(28-2)17(15)29-3)19-23-24-21(31-19)22-18(25)13-8-11-6-4-5-7-14(11)30-20(13)26/h4-10H,1-3H3,(H,22,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZBNYQRJMJCMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2416850.png)

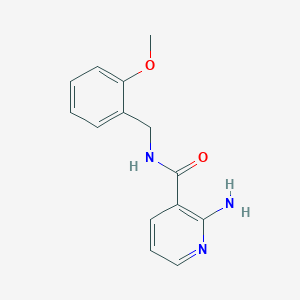

![Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2416855.png)

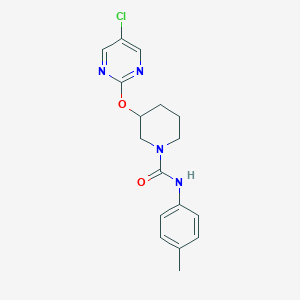

![Ethyl (1-{[(3-chlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2416856.png)

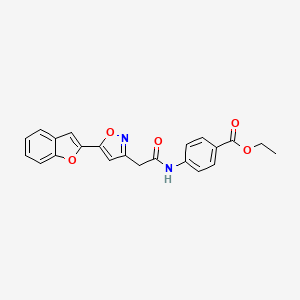

![2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide](/img/structure/B2416859.png)